Tert-butyl 2-(piperazin-1-yl)acetate
Overview
Description
Tert-butyl 2-(piperazin-1-yl)acetate: is an organic compound with the molecular formula C10H20N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(piperazin-1-yl)acetate typically involves the reaction of piperazine with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(piperazin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: The major products are substituted piperazine derivatives.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.
Scientific Research Applications
Chemistry: Tert-butyl 2-(piperazin-1-yl)acetate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting the central nervous system. It is a key intermediate in the synthesis of piperazine-based drugs, which have applications as antipsychotics, antihistamines, and antiemetics .
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins, where it imparts specific properties to the final products .
Mechanism of Action
The mechanism of action of tert-butyl 2-(piperazin-1-yl)acetate is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The piperazine ring can interact with various molecular targets, including neurotransmitter receptors and enzymes. The specific mechanism depends on the final compound synthesized from this compound .
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- N-(2-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide
Uniqueness: Tert-butyl 2-(piperazin-1-yl)acetate is unique due to its specific ester functional group, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse biological activities .
Properties
IUPAC Name |
tert-butyl 2-piperazin-1-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJBGPBSHQZRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920708 | |
Record name | tert-Butyl (piperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112257-22-4 | |
Record name | tert-Butyl (piperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2-piperazinoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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